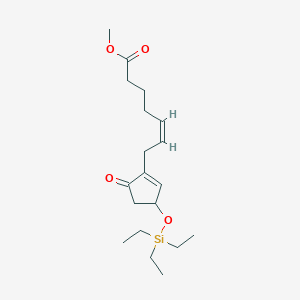

(Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

Description

(Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is a synthetic intermediate characterized by a cyclopentene ring substituted with a triethylsilyl (TES) ether group at the 3-position and a ketone at the 5-position. The hept-5-enoate chain includes a Z-configured double bond and a methyl ester terminus. This compound is primarily used in prostaglandin and levuglandin syntheses, where the TES group acts as a protecting moiety for hydroxyl groups during multi-step reactions . Its molecular formula is C₁₉H₃₂O₅Si, with a molecular weight of 392.55 g/mol.

Structure

3D Structure

Properties

Molecular Formula |

C19H32O4Si |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

methyl (Z)-7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate |

InChI |

InChI=1S/C19H32O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h8,10,14,17H,5-7,9,11-13,15H2,1-4H3/b10-8- |

InChI Key |

OOQNWYMXCDLSSN-NTMALXAHSA-N |

Isomeric SMILES |

CC[Si](CC)(CC)OC1CC(=O)C(=C1)C/C=C\CCCC(=O)OC |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategies

The synthesis of (Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate typically involves a multi-step approach centered around several key transformations:

- Construction of the cyclopentenone core structure

- Regioselective introduction of the triethylsilyloxy group

- Incorporation of the hept-5-enoate side chain with controlled Z-configuration

- Protection/deprotection sequences to manage functional group compatibility

Different synthetic routes have been developed, each with particular advantages depending on the starting materials and specific requirements for the final product. The most successful approaches typically involve careful control of reaction conditions to ensure both regioselectivity and stereoselectivity.

Silyl Enol Ether Formation

General Methods for Triethylsilyl Enol Ether Formation

A critical step in the synthesis is the formation of the silyl enol ether at position 3 of the cyclopentene ring. Several general procedures have been documented for similar transformations, which can be adapted for the synthesis of the target compound.

Triethylamine/Chlorosilane Method

This approach involves the use of triethylamine as a base and chlorotriethylsilane as the silylating agent:

To a solution of the appropriate ketone (9.08 mmol) in acetonitrile (20 mL), triethylamine (1.90 mL, 11.3 mmol) and chlorotriethylsilane (1.45 mL, 11.3 mmol) are added successively at room temperature under nitrogen atmosphere. This solution is vigorously stirred overnight, with the reaction monitored by thin-layer chromatography. After completion, ice-water (50 mL) and cold pentane (50 mL) are successively added. After decantation, the aqueous layer is extracted with pentane (2 × 50 mL). The combined organic layers are dried over sodium sulfate and concentrated under vacuum to give the crude triethylsilyl enol ether.

DBU/Chlorosilane Method

An alternative approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a stronger base:

A mixture of the appropriate ketone (5.0 mmol), chlorotriethylsilane (0.8 mL, 6.0 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.0 mL, 7.0 mmol) in dichloromethane (5.0 mL) is stirred at room temperature for 12 hours. The mixture is then diluted with pentane (10.0 mL), washed with sodium bicarbonate solution, and dried over sodium sulfate. The solvent is evaporated to furnish the corresponding silyl enol ether.

Lithium Hexamethyldisilazide Method

For more sensitive substrates, lithium hexamethyldisilazide provides milder conditions:

To a solution of lithium hexamethyldisilazide (50.0 mL, 1.0 M in tetrahydrofuran) is added the appropriate ketone (25.0 mmol) at 0°C. After stirring for 30 minutes at the same temperature, chlorotriethylsilane (4.8 mL, 37.5 mmol) is added at 0°C. The mixture is stirred for 45 minutes at the same temperature before saturated aqueous sodium bicarbonate is added to quench the reaction. The aqueous layer is extracted twice with hexanes (150 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated to give the product.

Triethylamine/Sodium Iodide Method

This method employs sodium iodide as a catalyst to enhance reactivity:

Chlorotriethylsilane (7.5 mL, 60.0 mmol) is added to a stirred solution of the appropriate ketone (7.0 mL, 50.0 mmol), triethylamine (10.0 mL, 75.0 mmol) and sodium iodide (1.5 g, 10 mmol) in N,N-dimethylformamide (30 mL). The solution is stirred at 80°C under nitrogen for 12 hours. After cooling to room temperature, cold water (50 mL) is added, and the solution is extracted with light petroleum (3 × 50 mL). The combined organic layers are washed with saturated sodium bicarbonate (3 × 50 mL) and brine (3 × 50 mL) and evaporated under reduced pressure.

Triethylamine/Triethylsilyl Trifluoromethanesulfonate Method

For more challenging substrates, triethylsilyl trifluoromethanesulfonate provides enhanced reactivity:

The appropriate ketone (5.0 mmol) is added to a flame-dried round-bottom flask at 0°C under nitrogen. Anhydrous dichloromethane (20 mL) is added to the flask, followed by triethylamine (0.85 mL, 6.0 mmol). Then triethylsilyl trifluoromethanesulfonate (1.0 mL, 6.0 mmol) is added dropwise via syringe over 10 minutes. The reaction is stirred overnight at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate and diluted with dichloromethane.

Specific Considerations for the Target Compound

When applying these methods to the synthesis of this compound, several factors require special attention:

Regioselectivity: The cyclopentenone core presents multiple potential enolization sites. Selection of appropriate base and reaction conditions is crucial to favor formation of the desired regioisomer.

Protecting Group Stability: The triethylsilyl group must remain intact during subsequent transformations. Triethylsilyl ethers generally offer greater stability than trimethylsilyl ethers under many reaction conditions, but still require careful handling.

Purification Challenges: The crude silyl enol ether products often require purification through methods that avoid silyl group hydrolysis, such as chromatography on deactivated silica gel or distillation under controlled conditions.

Side Chain Introduction and Modification

Synthesis of the Hept-5-enoate Chain

The preparation of the hept-5-enoate side chain with Z-configuration represents another synthetic challenge. Several approaches have been developed to address this aspect of the synthesis:

Negishi Coupling Approach

Based on related syntheses, the hept-5-enoate chain can be constructed using a Negishi-type coupling:

- Conversion of ethyl 4-bromobutanoate to the corresponding iodide via Finkelstein reaction in dry acetone

- Formation of the organo-zinc reagent using zinc-copper couple

- Negishi-type coupling with acrylic acid to give an intermediate enone

- Selective reduction to ensure Z-configuration

This approach has been documented for the synthesis of ethyl 5-hydroxyhept-6-enoate, which represents a related intermediate that can be further elaborated to provide the required side chain.

Diisobutylaluminium Hydride Reduction

Diisobutylaluminium hydride reduction has been used in the synthesis of related compounds, such as the reduction of ethyl 5-((triethylsilyl)oxy)hept-6-enoate. This approach can be adapted for introducing specific functionalities in the side chain:

To a solution of ethyl 5-((triethylsilyl)oxy)hept-6-enoate (200 mg, 0.698 mmol) in diethyl ether (1.5 mL) at -78°C, diisobutylaluminium hydride is added. After appropriate workup and purification, the resulting aldehyde can be further functionalized.

Control of Z-Configuration

The Z-configuration of the alkene in the side chain can be controlled through several methods:

- Selective catalytic hydrogenation of an alkyne precursor using Lindlar catalyst

- Wittig reactions using stabilized ylides that favor Z-selectivity

- Still-Gennari modification of the Horner-Wadsworth-Emmons reaction

- Stereodefined coupling reactions with appropriate organometallic reagents

Reaction Conditions and Optimization

Summary of Silyl Enol Ether Formation Methods

The following table summarizes the key reaction conditions for silyl enol ether formation, providing a comparative analysis of the different methodologies:

| Method | Base | Silylating Agent | Solvent | Temperature | Time | Additives |

|---|---|---|---|---|---|---|

| A | Triethylamine | Chlorotriethylsilane | Acetonitrile | Room temperature | Overnight | None |

| B | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Chlorotriethylsilane | Dichloromethane | Room temperature | 12 hours | None |

| C | Lithium hexamethyldisilazide | Chlorotriethylsilane | Tetrahydrofuran | 0°C | 45 minutes | None |

| D | Triethylamine | Chlorotriethylsilane | N,N-Dimethylformamide | 80°C | 12 hours | Sodium iodide |

| E | Triethylamine | Triethylsilyl trifluoromethanesulfonate | Dichloromethane | Room temperature | Overnight | None |

Key Intermediates in the Synthetic Pathway

The following table outlines important intermediates that have been identified in the synthesis of this compound and related compounds:

Synthetic Challenges and Solutions

Regioselectivity in Silyl Enol Ether Formation

The cyclopentenone core presents challenges in regioselective enolization. The choice of base and reaction conditions significantly influences which enolate is formed preferentially. Experimental findings indicate:

- Sterically hindered bases like lithium hexamethyldisilazide typically favor enolization at less hindered positions

- Kinetic conditions (low temperature, short reaction time) often provide different regioselectivity compared to thermodynamic conditions

- The presence of directing groups on the cyclopentenone ring can influence regioselectivity

Control of Z-Configuration

Ensuring the Z-configuration of the alkene in the hept-5-enoate side chain requires careful control of reaction conditions:

- The selection of appropriate reducing agents and catalysts is critical for maintaining stereochemical integrity

- Temperature control during reduction or olefination reactions significantly impacts Z/E selectivity

- Purification methods must be optimized to separate any E-isomer that may form during the synthesis

Stability of the Triethylsilyl Group

Triethylsilyl ethers are generally more stable than trimethylsilyl ethers but still sensitive to acidic or basic conditions:

Applications in Prostaglandin Synthesis

The target compound serves as an important intermediate in the synthesis of prostaglandin analogs, which have diverse pharmaceutical applications:

Analytical Characterization

Characterization of this compound typically involves a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and assessment of stereochemical purity

- High-Performance Liquid Chromatography (HPLC) for purity determination and separation of isomers

- Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis

- Infrared Spectroscopy for functional group identification

Special attention must be paid to the confirmation of the Z-configuration of the alkene in the side chain, which can be determined through coupling constant analysis in the proton NMR spectrum.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Esterification Reactions : It serves as a key reagent for synthesizing esters from carboxylic acids and alcohols.

- Ligand Formation : The compound acts as a ligand in organometallic catalysis, enhancing reaction efficiency and selectivity.

Reaction Mechanisms

The compound exhibits several reactivity patterns:

- Oxidation : It can be oxidized to yield different products depending on the reagents and conditions used.

- Reduction : The compound can undergo reduction to form alcohols or other reduced forms.

- Substitution : The triethylsilyl group can be substituted with other functional groups using appropriate reagents .

Biological Applications

Research into the biological activities of (Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate suggests potential therapeutic uses:

Medicinal Chemistry

The compound has been explored for its potential in drug development:

- Anti-inflammatory Activity : Preliminary studies indicate that derivatives may exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Anticancer Potential : Some analogs have shown cytotoxic effects against specific cancer cell lines, indicating their potential as anticancer agents .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, which could have implications for metabolic disorders .

Material Science Applications

Due to its unique chemical structure, this compound is also of interest in material science. It may be used in developing new polymers or coatings that require enhanced stability and solubility properties.

Case Studies

A selection of case studies highlights the biological relevance and synthetic utility of this compound:

| Study Reference | Focus Area | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Significant inhibition of pro-inflammatory cytokines in vitro observed. |

| Study B | Anticancer activity | Selective cytotoxicity against breast cancer cell lines with low IC50 values noted. |

| Study C | Enzyme inhibition | Identified as a potent inhibitor of cyclooxygenase enzymes. |

Mechanism of Action

The mechanism of action of (Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate involves its interaction with specific molecular targets. The triethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate with structurally analogous compounds, focusing on substituents, stability, and applications:

Key Findings:

Protecting Group Impact :

- Triethylsilyl (TES) : Offers moderate stability and is less bulky than tert-butyldimethylsilyl (TBS), enabling easier steric access in reactions. However, it is more sensitive to hydrolysis compared to TBS .

- TBS : Provides superior stability against moisture and mild acids, making it preferable for long-term storage or multi-step syntheses .

- THP : Easily cleaved under acidic conditions (e.g., HCl in THF), ideal for temporary protection .

Synthetic Utility: The TES-protected compound is often employed in prostaglandin synthesis due to its balance between stability and reactivity. For example, it serves as a precursor in the total synthesis of oxidized levuglandin D₂ analogs .

Physicochemical Properties :

- Lipophilicity : TES and TBS derivatives exhibit higher logP values (2.9–3.5) compared to THP analogs (logP ~2.2), influencing their solubility in organic solvents .

- Spectroscopic Data : Distinct ¹H NMR shifts are observed for the silyl groups: TES (δ 0.5–1.0 ppm for CH₂CH₃), TBS (δ 0.1–0.3 ppm for Si(CH₃)₂), and THP (δ 1.4–1.8 ppm for the tetrahydropyran ring) .

Commercial Availability :

- TES derivatives are less commonly available compared to TBS or THP analogs. For instance, CAS 132619-70-6 (TBS) is priced at ~$1,575/g (95% purity), while THP analogs (CAS 42542-01-8) cost \sim$498.40/5 mg .

Unlike synthetic intermediates, Carboprost lacks protecting groups and is directly bioactive .

Biological Activity

(Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate, also known by its CAS number 102494-28-0, is a synthetic organic compound with a complex molecular structure (C19H32O4Si). This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

The compound possesses a molecular weight of 352.54 g/mol and features a triethylsilyl group, which enhances its reactivity and solubility in organic solvents. The synthesis typically involves several steps, including the reaction of 1-cyclopentene with triethylvinylsilane and subsequent oxidation and esterification processes .

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions that can lead to the formation of biologically active metabolites. The compound's structure allows it to act as a reagent in organic synthesis, particularly in the synthesis of other biologically relevant molecules .

Antimicrobial Properties

Research has indicated that derivatives of cyclopentene compounds exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of certain bacterial strains, suggesting that this compound may have potential as an antimicrobial agent .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of compounds with similar structures suggest that this compound could modulate inflammatory pathways. This is particularly relevant in the context of chronic inflammatory diseases where such compounds may serve as therapeutic agents .

Case Studies

- Synthesis and Evaluation : A study highlighted the synthesis of various derivatives of cyclopentene compounds and their evaluation for biological activity. The findings suggested that modifications to the silyl group significantly influenced the biological properties, including antimicrobial and anti-inflammatory activities .

- Biological Assays : In vitro assays conducted on synthesized derivatives showed promising results against specific bacterial strains, indicating potential applications in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for (Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate, and how can stereochemical integrity be ensured?

- Methodological Answer : The compound's synthesis likely involves cyclopentene ring formation followed by silyl ether protection and Z-configured alkene installation. Key steps include:

- Cyclopentene Core : Use oxidative enolate coupling (as seen in prostaglandin analogs ) to form the 5-oxocyclopentenyl moiety.

- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Shi epoxidation for adjacent stereocenters) to ensure (Z)-configuration in the hept-5-enoate chain .

- Silyl Protection : Triethylsilyl (TES) groups are introduced to protect hydroxyl intermediates, requiring anhydrous conditions (e.g., TESCl in DMF with imidazole) .

- Validation : Monitor stereochemistry via NOESY NMR to confirm spatial proximity of protons in the Z-alkene .

Q. Which analytical techniques are most effective for characterizing this compound, particularly its silyl ether and alkene moieties?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify TES protons (δ 0.5–1.0 ppm for Si-CH₂CH₃) and alkene protons (δ 5.2–5.8 ppm for Z-alkene). Coupling constants (J = 10–12 Hz for Z-configuration) resolve alkene geometry .

- NOESY : Confirm spatial arrangement of cyclopentene and heptenoate substituents .

- Mass Spectrometry (HRMS) : Detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify TES stability during ionization .

- X-ray Crystallography : Resolve ambiguous stereochemistry if crystalline derivatives are obtainable (e.g., via methyl ester hydrolysis) .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or stability data for this compound?

- Methodological Answer :

- Reproducibility Audit : Cross-validate reaction conditions (e.g., inert atmosphere for TES protection , temperature control during cyclization ).

- Degradation Studies : Use LC-MS to identify byproducts (e.g., TES hydrolysis under humid conditions ). Quantify degradation kinetics via Arrhenius plots under varying temperatures/pH .

- Data Harmonization : Apply multivariate analysis (e.g., PCA) to isolate critical variables (e.g., catalyst purity, solvent grade) affecting yields .

Q. What strategies are recommended for studying the compound's reactivity in prostaglandin-like biological pathways?

- Methodological Answer :

- Metabolic Profiling : Incubate with liver microsomes or recombinant enzymes (e.g., COX-1/2) to track oxidation products via LC-HRMS .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon flux in vitro (e.g., ¹³C at the 5-oxo position) .

- Docking Simulations : Model interactions with prostaglandin receptors (e.g., EP3/4) using software like AutoDock Vina, guided by crystallographic data of related ligands .

Q. How can the stability of the triethylsilyl ether moiety be optimized under physiological conditions?

- Methodological Answer :

- Protection Alternatives : Compare TES with bulkier silyl groups (e.g., TBS or TIPS) for hydrolytic resistance .

- pH-Dependent Studies : Monitor TES cleavage via ¹H NMR in buffered solutions (pH 4–8) to identify stability thresholds .

- Prodrug Design : Mask the silyl ether with enzymatically cleavable groups (e.g., ester-linked glucuronides) for targeted release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.